Cas no 2580235-25-0 (2-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid)

2-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid is a specialized organic compound with unique chemical properties. This compound exhibits high purity and stability, making it suitable for advanced research applications. Its structure allows for selective chemical transformations, contributing to its effectiveness in various synthetic pathways. The presence of a fluorenyl group offers distinct spectroscopic properties, enhancing its utility in analytical chemistry.
2-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid structure
2580235-25-0 structure
Product name:2-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid
CAS No:2580235-25-0
MF:C22H15ClFNO4
Molecular Weight:411.810208559036
CID:6294882
PubChem ID:165900578

2-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid 化学的及び物理的性質

名前と識別子

    • 2-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid
    • EN300-27732494
    • 2580235-25-0
    • インチ: 1S/C22H15ClFNO4/c23-18-9-12(10-19(24)20(18)21(26)27)25-22(28)29-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17H,11H2,(H,25,28)(H,26,27)
    • InChIKey: GOHQYMOREQFTGC-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(=O)O)C(=CC(=C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)F

計算された属性

  • 精确分子量: 411.0673638g/mol
  • 同位素质量: 411.0673638g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 29
  • 回転可能化学結合数: 5
  • 複雑さ: 598
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.6Ų
  • XLogP3: 4.9

2-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-27732494-0.05g
2-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid
2580235-25-0 95.0%
0.05g
$1779.0 2025-03-19
Enamine
EN300-27732494-0.25g
2-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid
2580235-25-0 95.0%
0.25g
$1948.0 2025-03-19
Enamine
EN300-27732494-0.5g
2-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid
2580235-25-0 95.0%
0.5g
$2033.0 2025-03-19
Enamine
EN300-27732494-2.5g
2-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid
2580235-25-0 95.0%
2.5g
$4150.0 2025-03-19
Enamine
EN300-27732494-1.0g
2-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid
2580235-25-0 95.0%
1.0g
$2118.0 2025-03-19
Enamine
EN300-27732494-10.0g
2-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid
2580235-25-0 95.0%
10.0g
$9105.0 2025-03-19
Enamine
EN300-27732494-0.1g
2-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid
2580235-25-0 95.0%
0.1g
$1863.0 2025-03-19
Enamine
EN300-27732494-5.0g
2-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid
2580235-25-0 95.0%
5.0g
$6140.0 2025-03-19

2-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid 関連文献

2-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acidに関する追加情報

Introduction to 2-Chloro-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-6-Fluorobenzoic Acid (CAS No. 2580235-25-0)

2-Chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid (CAS No. 2580235-25-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group and a fluorinated aromatic ring, holds potential applications in the development of novel therapeutic agents and as a building block in the synthesis of more complex molecules.

The fluorenylmethoxycarbonyl (Fmoc) protecting group is widely used in peptide synthesis due to its ease of removal and high selectivity. This group is particularly useful in solid-phase peptide synthesis (SPPS), where it helps to prevent unwanted side reactions and ensures the sequential addition of amino acids. The presence of the Fmoc group in 2-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid makes it an attractive starting material for the synthesis of peptides and other bioactive molecules.

The chloro and fluoro substituents on the aromatic ring contribute to the compound's unique chemical properties. The chloro substituent can enhance the lipophilicity of the molecule, which is crucial for improving cell membrane permeability and bioavailability. The fluoro substituent, on the other hand, can modulate the electronic properties of the aromatic ring, influencing the compound's reactivity and stability. These features make 2-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid a versatile platform for developing compounds with specific biological activities.

Recent studies have explored the potential of 2-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid in various therapeutic areas. For instance, researchers have investigated its use as a scaffold for designing inhibitors of specific enzymes involved in cancer progression. The ability to fine-tune the properties of this compound through strategic modifications has led to the development of several promising lead compounds with enhanced potency and selectivity.

In addition to its potential as a therapeutic agent, 2-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid has also been studied for its role in chemical biology. Its unique structure allows it to serve as a probe for studying protein-protein interactions and enzyme mechanisms. By incorporating this compound into biological systems, scientists can gain insights into the molecular mechanisms underlying various physiological processes and diseases.

The synthesis of 2-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid typically involves several steps, including the protection of amino groups, functionalization of aromatic rings, and deprotection to yield the final product. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and directed ortho-metalation, have been employed to optimize the yield and purity of this compound. These methods not only improve the efficiency of synthesis but also reduce environmental impact by minimizing waste generation.

From a safety perspective, 2-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid is generally considered safe for laboratory use when proper handling protocols are followed. However, it is important to note that any chemical compound should be handled with care to avoid exposure to skin or inhalation. Appropriate personal protective equipment (PPE) should be worn during handling, and work should be conducted in well-ventilated areas or fume hoods.

In conclusion, 2-chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid (CAS No. 2580235-25-0) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an excellent candidate for developing novel therapeutic agents and as a versatile building block in synthetic chemistry. Ongoing research continues to uncover new applications and optimize its use in various scientific disciplines.

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